N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide
Description
The compound N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide features a thiophene-2-carboxamide core with two distinct substituents:
- Substituent 1: Furan-2-ylmethyl group, introducing oxygen-containing heterocyclic character.
- Substituent 2: (1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl group, combining a pyrazole ring fused with a cyclopentane moiety, which may enhance steric bulk and modulate electronic properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-20-16-7-2-6-14(16)15(19-20)12-21(11-13-5-3-9-23-13)18(22)17-8-4-10-24-17/h3-5,8-10H,2,6-7,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSYMTUIUJRCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several functional groups:
- Furan moiety : A five-membered aromatic ring containing oxygen.
- Thiophene moiety : A five-membered aromatic ring containing sulfur.
- Cyclopenta[c]pyrazole : A bicyclic structure that contributes to the compound's biological activity.
Molecular Formula
The molecular formula of the compound is .
Molecular Weight
The molecular weight is calculated to be approximately 336.42 g/mol.
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrazole moieties often exhibit significant antimicrobial properties. In a study evaluating related compounds, it was found that derivatives with similar structures showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Preliminary studies have suggested that compounds similar to this compound may possess anticancer properties. For instance, derivatives exhibiting similar structural features were shown to inhibit cell proliferation in various cancer cell lines through induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro studies indicated that it could inhibit pro-inflammatory cytokine production, which is crucial in managing chronic inflammatory diseases .
Understanding the mechanisms through which this compound exerts its biological effects is essential for developing therapeutic applications.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular responses.
- Oxidative Stress Reduction : The presence of furan and thiophene rings may contribute to antioxidant properties, reducing oxidative stress within cells.
Case Study 1: Antimicrobial Activity Evaluation
In a comparative study on antimicrobial agents, derivatives of thiophene exhibited varying degrees of activity against multiple pathogens. The minimum inhibitory concentration (MIC) was determined for several compounds, revealing that those with structural similarities to our compound had MIC values comparable to established antibiotics .
Case Study 2: Anticancer Activity in Cell Lines
A study focusing on the anticancer effects of pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Table 1: Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes |
| Receptor Modulation | Alters receptor activity affecting cellular responses |
| Oxidative Stress Reduction | Acts as an antioxidant |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
Table 1: Comparative Overview of Structural Analogs
Key Comparisons
Thiophene vs. Benzamide Cores (Pesticide Analogs)
- Target Compound: The thiophene-2-carboxamide core differs from flutolanil’s benzamide structure.
- Substituent Contrast : Flutolanil’s 3-(1-methylethoxy)phenyl and trifluoromethyl groups are lipophilic, favoring membrane penetration in fungi. The target compound’s furan and cyclopentapyrazole groups introduce polar and steric effects, which could reduce bioavailability or shift target specificity .
Thiophene vs. Dihydropyridine Cores (Pharmaceutical Analogs)
- Target Compound: Unlike AZ331’s 1,4-dihydropyridine core, which is redox-active and calcium channel-modulating, the thiophene core lacks inherent redox activity.
- Substituent Role: AZ331’s thioether-linked 4-methoxyphenyl group and cyano functionality enhance electron-withdrawing properties, whereas the target compound’s cyclopentapyrazole may confer conformational rigidity, influencing receptor selectivity .
Research Implications and Gaps
- The cyclopentapyrazole group could introduce steric hindrance, reducing efficacy but improving specificity .
- Pharmacological Potential: The dihydropyridine analogs in target cardiovascular or neurological pathways. The thiophene core’s planar structure might favor kinase or protease inhibition, warranting in vitro screening .
- Synthetic Challenges : The cyclopentapyrazole substituent’s strained ring system may complicate synthesis, requiring optimization of reaction conditions to prevent ring-opening or isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
